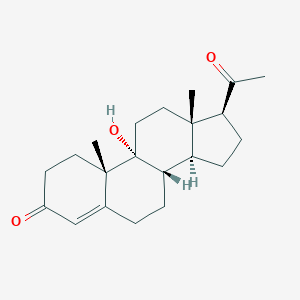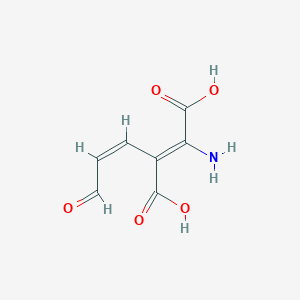![molecular formula C11H12S B095034 2-Ethyl-5-methylbenzo[b]thiophene CAS No. 16587-51-2](/img/structure/B95034.png)
2-Ethyl-5-methylbenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methylbenzo[b]thiophene is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It is a sulfur-containing organic compound that has a benzene ring fused to a thiophene ring. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methylbenzo[b]thiophene is not fully understood. However, studies have shown that this compound exhibits its biological activity by interacting with specific targets in cells. For example, in cancer cells, 2-Ethyl-5-methylbenzo[b]thiophene has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethyl-5-methylbenzo[b]thiophene exhibits various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethyl-5-methylbenzo[b]thiophene in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-Ethyl-5-methylbenzo[b]thiophene can be toxic to cells and animals, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-5-methylbenzo[b]thiophene. One direction is to further investigate its potential applications in the field of pharmaceuticals. Studies could focus on optimizing the synthesis of this compound and testing its efficacy and safety in animal models. Another direction is to explore its potential applications in materials science. Studies could focus on using 2-Ethyl-5-methylbenzo[b]thiophene as a building block for the synthesis of new organic semiconductors and conducting polymers. Finally, future research could focus on elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
Applications De Recherche Scientifique
2-Ethyl-5-methylbenzo[b]thiophene has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In materials science, 2-Ethyl-5-methylbenzo[b]thiophene has been used as a building block for the synthesis of organic semiconductors and conducting polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
16587-51-2 |
|---|---|
Nom du produit |
2-Ethyl-5-methylbenzo[b]thiophene |
Formule moléculaire |
C11H12S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3 |
Clé InChI |
FUHSVKSNUCZRQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)C=CC(=C2)C |
SMILES canonique |
CCC1=CC2=C(S1)C=CC(=C2)C |
Synonymes |
2-Ethyl-5-methylbenzo[b]thiophene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

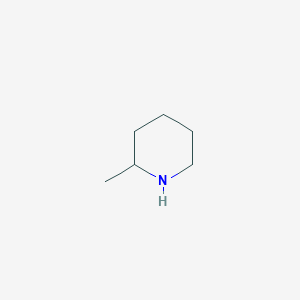
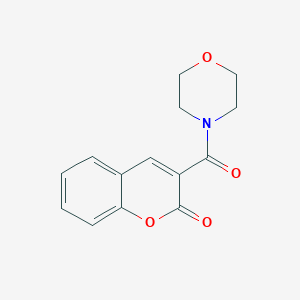
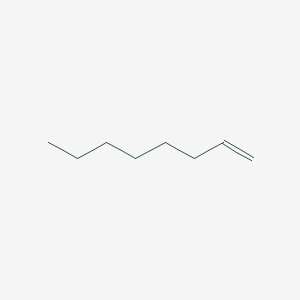
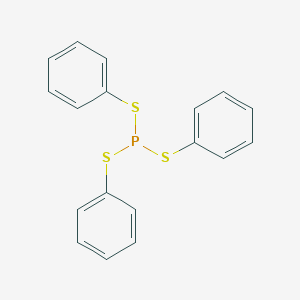
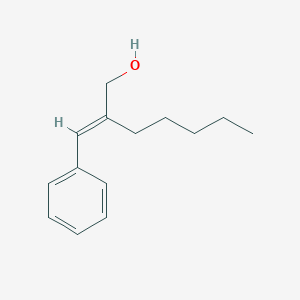
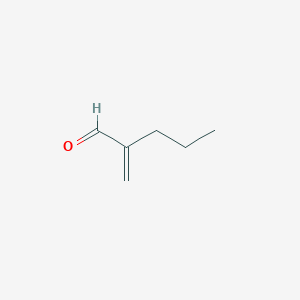
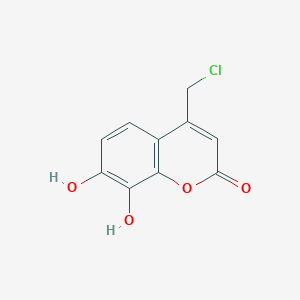
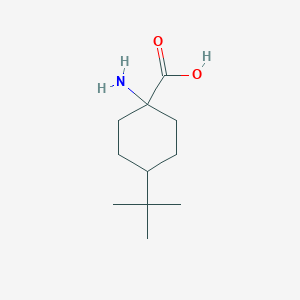
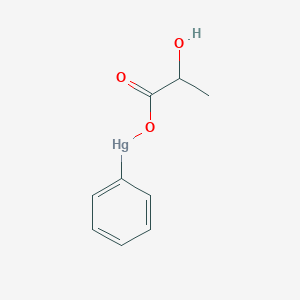
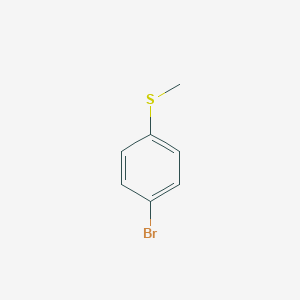
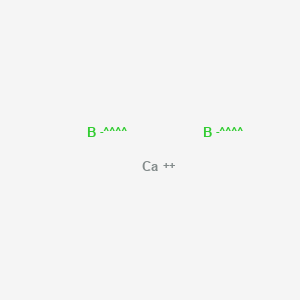
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
